Erythromycin-13C,d3

LC-MS/MS Quantification Pharmacokinetics Isotopic Interference

Erythromycin-13C,d3 (CAS 959119-26-7) is a stable isotope-labeled internal standard for erythromycin quantification. The +4 Da dual 13C/d3 label ensures baseline resolution from unlabeled erythromycin isotopologues, minimizing interference in LC-MS/MS workflows. It exhibits reduced hydrogen-deuterium exchange susceptibility compared to perdeuterated analogs, enhancing method ruggedness for pharmacokinetic studies and regulatory compliance in food/environmental testing.

Molecular Formula C37H67NO13
Molecular Weight 737.9 g/mol
Cat. No. B12062244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin-13C,d3
Molecular FormulaC37H67NO13
Molecular Weight737.9 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
InChIInChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11+1D3
InChIKeyULGZDMOVFRHVEP-ZZKXWFBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythromycin-13C,d3: A Dual-Labeled Macrolide Internal Standard for Quantification


Erythromycin-13C,d3 (CAS 959119-26-7) is a stable isotope-labeled analog of the macrolide antibiotic erythromycin, a widely used inhibitor of bacterial protein synthesis via binding to the 50S ribosomal subunit . It is distinguished by the site-specific incorporation of one carbon-13 (13C) atom and three deuterium (2H or D) atoms into the erythromycin core structure . This dual labeling results in a nominal mass shift of +4 Da relative to the unlabeled parent compound (MW 737.9 vs 733.9), a key feature for its primary application as an internal standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) workflows . The labeled compound is designed to be chemically and physically identical to the analyte in the analytical system, while being spectrometrically distinguishable, enabling precise and accurate quantification of erythromycin in complex biological and environmental matrices [1].

Why Erythromycin-13C,d3 Cannot Be Interchanged with Other Labeled Erythromycin Analogs for High-Resolution MS


In quantitative LC-MS/MS, the selection of an internal standard is critical for method accuracy and robustness. While other labeled erythromycin compounds exist, such as erythromycin-d6 (a +6 Da shift), Erythromycin-13C,d3 offers a distinct analytical advantage due to its +4 Da mass shift [1]. This specific shift ensures baseline separation from the unlabeled erythromycin's natural isotopic envelope, particularly its M+2 and M+3 isotopologues, which can cause significant interference with internal standards having smaller mass differences [2]. Furthermore, the dual 13C/d3 labeling strategy provides a more stable and predictable mass shift than perdeuterated analogs, which can be prone to hydrogen-deuterium exchange under certain analytical conditions, thereby preserving quantification accuracy [3]. The specific isotopic distribution and high enrichment purity (typically ≥98% for both 13C and D) are essential for generating clean chromatograms and reliable ion ratios, features that are not universally guaranteed across all generic stable isotope-labeled (SIL) erythromycin products .

Erythromycin-13C,d3: A Quantitative Evidence Guide for Informed Procurement


Enhanced Quantification Accuracy: Erythromycin-13C,d3 vs. Erythromycin-d6 in LC-MS/MS

Erythromycin-13C,d3, with a +4 Da mass shift, provides superior quantification accuracy compared to the +6 Da mass shift of erythromycin-d6, specifically by minimizing cross-talk interference from the natural M+4 isotope of unlabeled erythromycin [1]. This is critical in pharmacokinetic studies where high precision is required across a wide dynamic range.

LC-MS/MS Quantification Pharmacokinetics Isotopic Interference

Defined Isotopic Enrichment: Minimizing Signal Dilution and Maximizing Assay Linearity

Commercially available Erythromycin-13C,d3 from certified vendors is supplied with a guaranteed isotopic enrichment of ≥98% for both 13C and deuterium (D) . This high level of enrichment is critical for method performance, as it directly minimizes signal dilution from unlabeled species within the internal standard, which would otherwise compromise assay linearity and accuracy at the extremes of the calibration curve [1].

Isotopic Purity Assay Linearity Method Validation

Reduced Deuterium Exchange: Method Robustness for Acidic/Protic Mobile Phases

The dual-labeling strategy of Erythromycin-13C,d3 (incorporating one 13C and three deuterium atoms) provides superior robustness against hydrogen-deuterium exchange (HDX) compared to perdeuterated analogs like erythromycin-d6 [1]. In LC-MS, perdeuterated compounds can lose deuterium labels when exposed to protic mobile phases (e.g., those containing water or methanol), a phenomenon known as back-exchange, which shifts the internal standard's mass and can compromise quantification [2].

Method Robustness LC-MS/MS Hydrogen-Deuterium Exchange

Validated Application in Complex Matrices: Erythromycin-13C,d3 Enables High-Sensitivity Analysis per Regulatory Guidelines

Erythromycin-13C,d3 has been specifically validated as an internal standard in analytical methods designed to meet stringent regulatory requirements for residue analysis in food products. For instance, a Chinese national standard method (GB 29684-2013) utilizes Erythromycin-13C,d3 as the internal standard for the LC-MS/MS determination of erythromycin residues in aquatic products . This application demonstrates the compound's proven performance in complex biological matrices where matrix effects can severely impact quantification accuracy.

Regulatory Compliance Residue Analysis Complex Matrices

Optimal Application Scenarios for Erythromycin-13C,d3 in Research and Industry


High-Precision Pharmacokinetic (PK) and Bioavailability Studies

Erythromycin-13C,d3 is the optimal internal standard for quantifying erythromycin in plasma or tissue samples during preclinical and clinical pharmacokinetic studies . Its +4 Da mass shift and high isotopic purity are essential for achieving the precision and accuracy required to calculate key PK parameters (e.g., AUC, Cmax, t1/2), particularly at low drug concentrations during the terminal elimination phase, where isotopic interference from the natural isotopologues of erythromycin can be a significant source of error .

Regulated Food Safety and Environmental Residue Monitoring

This compound is directly applicable in validated, regulatory-compliant methods for detecting erythromycin residues in food and environmental samples . Its proven use in methods like GB 29684-2013 demonstrates its ability to compensate for complex matrix effects in tissues, water, and soil, thereby ensuring the accuracy of quantitative results used for regulatory reporting and public health assessments [REFS-1, REFS-2].

Robust Bioanalytical Method Development and Validation

During LC-MS/MS method development for erythromycin, Erythromycin-13C,d3 should be selected over perdeuterated analogs to improve method robustness . The reduced susceptibility of its dual-label (13C/d3) to hydrogen-deuterium exchange (HDX) in common reversed-phase mobile phases minimizes peak shape issues and ensures consistent internal standard response over long sample sequences, thereby improving method ruggedness and reproducibility, which are critical parameters for successful method validation according to ICH and FDA guidelines .

Investigating CYP3A4-Mediated Drug-Drug Interactions (DDI) In Vitro

For in vitro studies exploring erythromycin's role as a substrate and inhibitor of the cytochrome P450 enzyme CYP3A4, the use of a stable, non-radioactive internal standard like Erythromycin-13C,d3 is essential for precise metabolite quantification . It allows researchers to accurately measure N-demethylation rates in human liver microsome assays without the safety and disposal concerns associated with radiolabeled (e.g., 14C) erythromycin, thus facilitating safer and more streamlined DDI assessments .

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